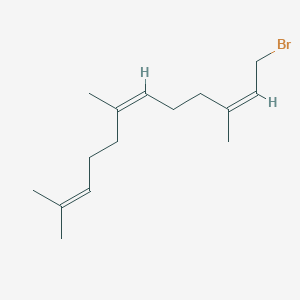
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene is a chemical compound with a unique structure characterized by the presence of bromine and multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene typically involves the bromination of a suitable precursor. One common method is the bromination of farnesyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are carefully optimized to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The double bonds in the compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene involves its interaction with specific molecular targets and pathways. The bromine atom and the conjugated double bonds play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z,6Z)-farnesyl diphosphate: A related compound involved in the biosynthesis of sesquiterpenes.
(2E,6E)-farnesyl diphosphate: Another isomer with different biological activities.
Farnesol: A naturally occurring alcohol derived from farnesyl diphosphate.
Uniqueness
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its non-brominated counterparts. The bromine atom enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H25Br |
|---|---|
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
(2Z,6Z)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9-,15-11- |
InChI-Schlüssel |
FOFMBFMTJFSEEY-FBXUGWQNSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CC/C(=C\CBr)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCBr)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


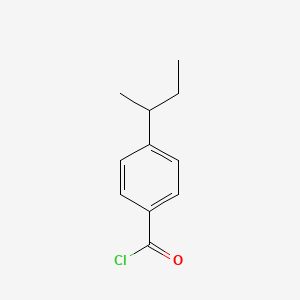

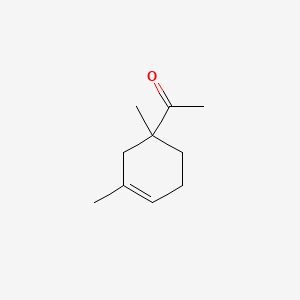

![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)


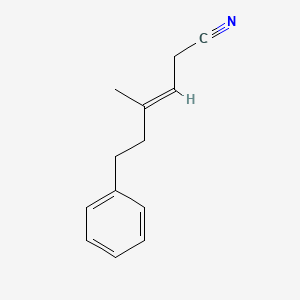
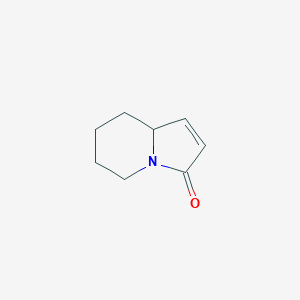
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)



![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
